molecular formula C18H14N2O3 B10763294 2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile

2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile

Cat. No.: B10763294
M. Wt: 306.3 g/mol
InChI Key: MYKCTDWWIWGLHW-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile is a complex organic compound that features both indole and catechol functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the carbonyl group: This step might involve the use of reagents like acyl chlorides or anhydrides.

    Formation of the catechol moiety: This can be synthesized from benzene derivatives through hydroxylation reactions.

    Coupling of the indole and catechol units: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.

    Formation of the nitrile group: This can be introduced through dehydration of amides or through the use of cyanating agents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The catechol moiety can undergo oxidation to form quinones.

    Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Friedel-Crafts acylation using AlCl3, nitration using HNO3/H2SO4.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthesis of complex organic molecules: Used as intermediates in the synthesis of more complex structures.

    Catalysis: Potential use in catalytic cycles due to the presence of multiple functional groups.

Biology

    Enzyme inhibitors: Potential use as inhibitors of enzymes that interact with indole or catechol structures.

    Antioxidants: The catechol moiety can act as an antioxidant.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals due to its complex structure and potential biological activity.

    Cancer research: Compounds with indole and catechol structures have been studied for their anticancer properties.

Industry

    Material science: Potential use in the development of new materials with unique properties.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, compounds with indole and catechol structures can interact with a variety of biological molecules, including enzymes and receptors. The catechol moiety can undergo redox reactions, which might be involved in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Catecholamines: Such as dopamine, which are important neurotransmitters.

    Quinones: Formed from the oxidation of catechols, known for their biological activity.

Uniqueness

2-(2,3-Dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile is unique due to the combination of indole and catechol structures within a single molecule, which might confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKCTDWWIWGLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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